molecular formula C16H11F6NO2 B12576643 N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide CAS No. 634184-84-2

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide

Cat. No.: B12576643
CAS No.: 634184-84-2
M. Wt: 363.25 g/mol
InChI Key: XYPYWIQFGFEFKQ-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide is a benzamide derivative featuring a 2-hydroxy-4-methyl-substituted benzene ring and a 3,5-bis(trifluoromethyl)phenyl group attached via an amide linkage. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the hydroxyl and methyl substituents on the benzamide core may influence solubility and binding interactions.

Properties

CAS No.

634184-84-2

Molecular Formula

C16H11F6NO2

Molecular Weight

363.25 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide

InChI

InChI=1S/C16H11F6NO2/c1-8-2-3-12(13(24)4-8)14(25)23-11-6-9(15(17,18)19)5-10(7-11)16(20,21)22/h2-7,24H,1H3,(H,23,25)

InChI Key

XYPYWIQFGFEFKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-hydroxy-4-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl and amide groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Properties
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide (Target) Benzamide R1: -OH, R2: -CH3 ~350.26* High lipophilicity, moderate solubility
N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide Benzamide R1: -OH, R2: -Cl ~389.71 Enhanced electrophilicity, lower solubility vs. methyl analog
4-[3-(3,5-Bis(trifluoromethyl)phenyl)pyrazol-1-yl]benzene-1,2-dicarboxylic acid Pyrazole R1: -COOH, R2: -COOH 560.10 Polar, acidic; potential for ionic interactions
(4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)-4,5-diphenylimidazol-2-amine Imidazole R1: -C6H5, R2: -C6H5 (stereospecific) 449.39 Rigid structure, stereospecific binding

*Calculated based on formula C15H10F6NO2.

Key Observations :

  • Benzamide vs. Heterocyclic Cores : The benzamide core (target compound) offers flexibility and hydrogen-bonding capacity via the hydroxyl group, whereas pyrazole and imidazole derivatives (e.g., compounds 26–29 in ) introduce aromatic nitrogen atoms that may enhance π-π stacking or metal coordination .
  • Trifluoromethyl groups consistently improve lipophilicity across all analogs .
Growth Inhibition (Pyrazole Derivatives)

Pyrazole analogs (e.g., compound 26, MW 560.10) demonstrated potent growth inhibition in biological assays, attributed to their dicarboxylic acid substituents, which may disrupt enzymatic active sites . The target benzamide lacks this acidic functionality but retains trifluoromethyl groups, suggesting a possible trade-off between hydrophilicity and target selectivity.

Stereochemical Influence (Imidazole Derivatives)

The imidazole-based compound from (MW 449.39) highlights the importance of stereochemistry, with (4R,5R) and (4S,5S) enantiomers showing distinct biological profiles.

Halogenation Effects (Chloro vs. Methyl Substitution)

The 5-chloro-2-hydroxybenzamide analog (, MW 389.71) may exhibit stronger electrophilic character compared to the target’s methyl group, influencing reactivity in nucleophilic environments (e.g., enzyme active sites). However, the methyl substituent could improve metabolic stability by reducing susceptibility to oxidative dehalogenation .

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide (CAS: 2200013-24-5) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activities of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H11_{11}F6_{6}N\O2_2
  • Molecular Weight : 367.26 g/mol
  • Structure : The compound features a phenolic hydroxyl group and multiple trifluoromethyl substituents, which enhance its lipophilicity and biological activity.

1. Cholinesterase Inhibition

Research has indicated that this compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In a study evaluating various derivatives, this compound was found to have an IC50_{50} ranging from 18.2 to 196.6 µmol/L against AChE and 9.2 to 196.2 µmol/L against BuChE, indicating its potential application in treating conditions associated with cholinergic dysfunction such as Alzheimer's disease .

2. Antibacterial Activity

The compound has demonstrated antibacterial properties against several strains including Escherichia coli and Staphylococcus aureus. In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its utility in addressing bacterial infections .

3. Anticancer Activity

This compound has shown promising results in cancer research. It was observed to induce apoptosis in cancer cell lines, specifically breast cancer cells (MCF-7), by altering cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage . The compound's structural features contribute to its efficacy as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Its ability to inhibit cholinesterases suggests that it may enhance cholinergic signaling by preventing the breakdown of acetylcholine.
  • Cell Cycle Modulation : The compound affects the cell cycle phases in cancer cells, promoting apoptosis through the activation of specific pathways that lead to programmed cell death.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant capabilities, which may contribute to their overall therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/CellsIC50_{50} / MICReference
Cholinesterase InhibitionAChE18.2 - 196.6 µmol/L
BuChE9.2 - 196.2 µmol/L
AntibacterialE. coli, S. aureusComparable to standard antibiotics
AnticancerMCF-7 cellsInduces apoptosis

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